

4-chlorocinnamic acid agrochemical herbicide intermediate

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 4-Chlorocinnamic acid

CAS No.: 940-62-5

Cat. No.: S600200

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Introduction and Chemical Profile

4-Chlorocinnamic acid (CAS 1615-02-7) is an important organic synthesis intermediate, widely used in the agrochemical and pharmaceutical industries [1] [2]. Its value stems from its role as a key precursor in the synthesis of herbicides and other active ingredients [3] [4].

The table below summarizes its fundamental chemical and physical properties.

Property	Specification	Reference / Note
CAS No.	1615-02-7	-
Molecular Formula	C ₉ H ₇ ClO ₂	-
Molecular Weight	182.61 g/mol	-
Appearance	White to off-white crystalline powder	[1] [5]
Melting Point	247 - 251 °C	The <i>trans</i> isomer melts at 249-250 °C [2].

Property	Specification	Reference / Note
Density	1.332 - 1.348 g/cm ³	[5] [6]
pKa	4.33	[5]
Solubility in Water	Slightly soluble	[5]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and ether	[7] [2]
Flash Point	150.5 °C	[6]

Synthesis and Production Protocols

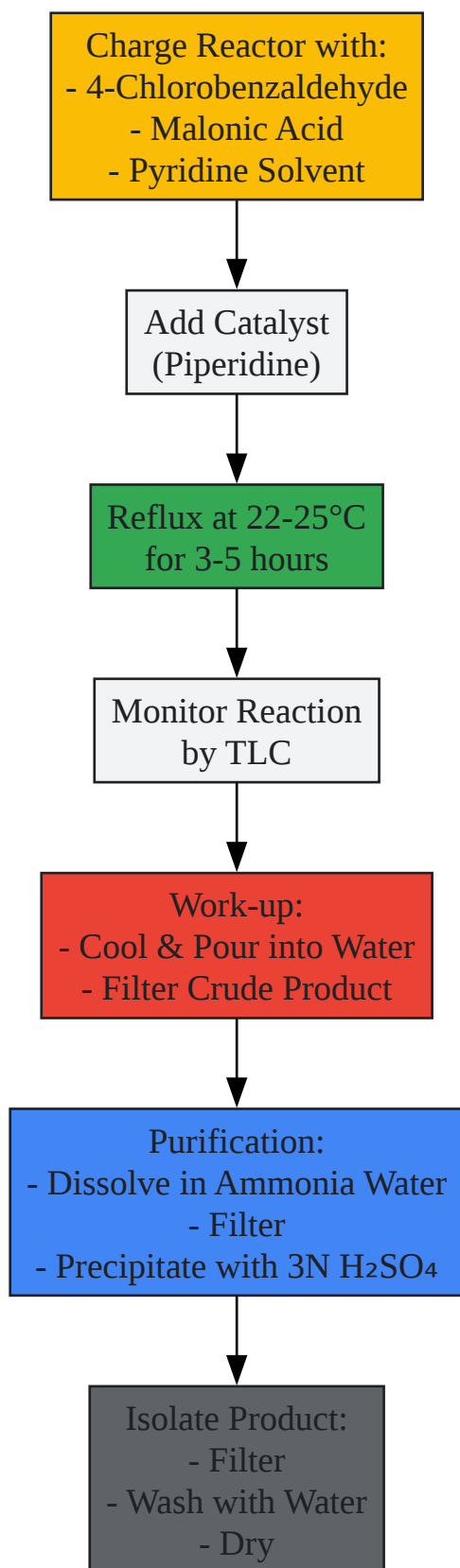
This section details established methods for synthesizing **4-Chlorocinnamic Acid**, with a focus on the **Knoevenagel Condensation** as a primary industrial route [6] [8].

Method 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde

This is a classic and efficient laboratory-scale synthesis.

- **Objective:** To synthesize **4-Chlorocinnamic Acid** from 4-chlorobenzaldehyde and malonic acid.
- **Principle:** A base-catalyzed condensation reaction followed by decarboxylation.

The following diagram illustrates the experimental workflow for this synthesis method:



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- **Chemicals & Equipment:**
 - **Reactants:** 4-Chlorobenzaldehyde (CAS 104-88-1), Malonic acid (CAS 141-82-2) [6].
 - **Catalyst:** Piperidine.
 - **Solvent:** Pyridine.
 - **Equipment:** Round-bottom flask, condenser, heating mantle, magnetic stirrer, vacuum filtration setup.
- **Procedure:**
 - Charge a round-bottom flask with 4-chlorobenzaldehyde (e.g., 0.1 mol) and malonic acid (e.g., 0.12 mol) in pyridine (as solvent) [6] [8].
 - Add a catalytic amount of piperidine (e.g., 1-2 mL) [6].
 - **Reflux the reaction mixture** for 3-5 hours. The reaction can be performed at room temperature (22°C) with ultrasonication for 3 hours or under conventional reflux conditions for 5 hours [6].
 - Monitor reaction completion by TLC.
 - After completion, cool the mixture slightly and pour it into ice-cold water with stirring [8].
 - Filter the resulting crude solid.
 - For purification, dissolve the filter cake in ammonia water to form a soluble ammonium salt. Filter this solution to remove insoluble impurities [8].
 - Precipitate the pure product by carefully acidifying the filtrate with 3N dilute sulfuric acid [8].
 - Collect the final product by filtration, wash thoroughly with water, and dry. This method can achieve yields of **up to 99%** [6].
- **Scale-Up & Industrial Notes:**
 - **Process Intensification:** Microwave irradiation can be employed to drastically reduce reaction times to minutes (e.g., 6.5 minutes) while maintaining high yield (~90%) [6].
 - **Alternative Catalysts:** The reaction can be catalyzed by other systems, such as a mixture of lithium chloride and aluminum oxide under microwave conditions (97% yield in 6 minutes) [6].

Method 2: Alternative Heck Arylation Route

An alternative, more modern synthesis involves the Palladium-catalyzed coupling of 4-chlorobromobenzene with acrylic acid derivatives [6].

- **Typical Conditions:** React 4-Bromochlorobenzene with methyl acrylate in the presence of a Palladium catalyst (e.g., Palladium diacetate), a base (e.g., Sodium hydrogencarbonate), and a phosphine ligand in a solvent like N-Methyl-2-pyrrolidone (NMP) at 140°C [6].
- **Yield:** This method can provide yields around **91%** [6].

Analytical and Quality Control Protocols

To ensure product quality and identity, the following analytical methods are recommended.

Parameter	Specification / Method	Acceptance Criteria
Appearance	Visual inspection	White to off-white crystalline powder [1]
Purity/Assay	HPLC	≥ 98% - 99.5% [1]
Identity (FTIR/NMR)	Spectroscopy	Conforms to reference spectrum
Melting Point	Capillary method	247 - 251 °C [5]

- **HPLC Purity Method:**

- **Column:** Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- **Mobile Phase:** Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV-Vis Detector at 254-280 nm.
- **System Suitability:** The main peak should be symmetric, and the % area of **4-Chlorocinnamic Acid** should meet the acceptance criteria.

Application Note: Synthesis of Herbicide 'Maidisan'

The primary agrochemical application of **4-Chlorocinnamic Acid** is as a direct precursor to the herbicide **Maidisan** [3] [1] [2].

- **Role:** It serves as a crucial building block in the synthesis chain. The compound is specifically used for the synthesis of **p-chlorophenylpropionic acid**, which is a key intermediate in the production of **Maidisan** [1] [2].
- **Biological Rationale:** While the exact mode of action of **Maidisan** is not detailed in the search results, **4-Chlorocinnamic Acid** itself has demonstrated significant **antifungal activity**. One study showed it inhibits the mycelial growth of *Colletotrichum gloeosporioides* with an inhibition rate of approximately 65% at a concentration of 0.5 mg/mL [7]. This inherent bioactivity contributes to its utility in crop protection formulations.

Regulatory, Safety, and Handling Notes

Proper handling is essential for safety and product integrity.

- **Storage:** Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, ignition sources, and direct sunlight. Separate from oxidizing agents [5].
- **Shipping:** Typically shipped in sealed, corrosion-resistant containers like fibre drums [2].
- **Safety:** Hazard codes indicate it may be harmful if ingested (Xn) and may cause irritation (Xi) [6]. Always refer to the specific Safety Data Sheet (SDS) before use.
- **Industry Outlook:** The market for **4-Chlorocinnamic Acid** is growing, valued at USD 15.2 million in 2024 and projected to reach USD 20.5 million by 2032, driven largely by demand from the agrochemical and pharmaceutical sectors [3] [4].

Conclusion

4-Chlorocinnamic Acid is a versatile and industrially important synthetic intermediate. The protocols outlined here, particularly the high-yield Knoevenagel condensation, provide a reliable foundation for its production in a research and development setting. Its confirmed role in synthesizing commercial herbicides like Maidisan, coupled with its own intrinsic antifungal properties, solidifies its value in modern agrochemical science.

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